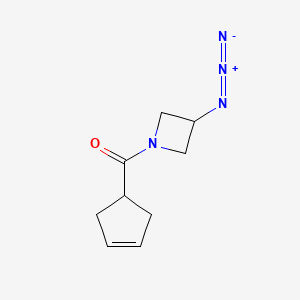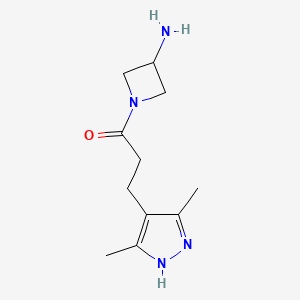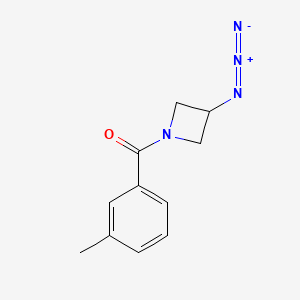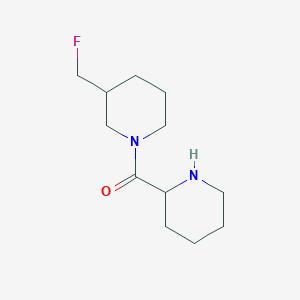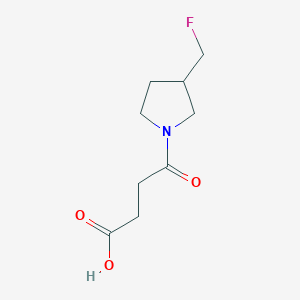
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine, commonly referred to as 4-Cl-6-F-2-Me-Pyrimidine, is an organic compound with a wide range of applications in the scientific research field. It is used as a building block for the synthesis of various compounds and as a starting material in the synthesis of pharmaceuticals and other organic compounds. The compound has been extensively studied for its properties and applications, and has been found to possess unique characteristics that make it an attractive option for lab experiments.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine is involved in various chemical synthesis processes. For instance, Beznik et al. (1969) describe reactions of similar pyrimidine derivatives leading to the formation of hydroxyalkyl pyrimidones, indicating the compound's utility in creating structurally diverse molecules (Beznik, Pashkurov, Raevskii, & Shvetsov, 1969). Additionally, Yengoyan et al. (2020) synthesized various substituted and bicyclic derivatives of 6-methylpyrimidine-4-ol, showing the compound's relevance in developing complex chemical structures (Yengoyan, Azaryan, Pivazyan, Ghazaryan, Tamazyan, & Ayvazyan, 2020).
Biological Properties and Activity
The compound is also notable for its role in exploring biological properties. For example, research by Aayisha et al. (2019) involved a derivative of methylpyrimidine in studying alpha-2-imidazoline receptor agonists, indicating potential medicinal applications (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019). Furthermore, Mohammad et al. (2017) synthesized new derivatives of 6-methyl 2-thiouracil to evaluate their antimicrobial activity, showcasing the compound's utility in drug development (Mohammad, Ahmed, & Mahmoud, 2017).
Anticancer and Antimicrobial Applications
There is significant interest in derivatives of pyrimidines like 4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine for their potential anticancer and antimicrobial properties. For instance, Rahmouni et al. (2016) explored novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, suggesting applications in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Additionally, Rahimizadeh et al. (2011) studied thiazolo[4,5-d]pyrimidines for their antibacterial properties, demonstrating the compound's relevance in developing new antibiotics (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).
Propriétés
IUPAC Name |
4-chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N3/c1-5-12-6(9)2-7(13-5)14-3-8(10,11)4-14/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLAQFDOOKUIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



